REACTION_SMILES
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[C:3]([O:4][CH2:5][CH3:6])([O:7][CH2:8][CH3:9])=[O:10].[Cl:11][c:12]1[c:13]([CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[c:14]([F:18])[cH:15][cH:16][cH:17]1.[ClH:25].[H-:1].[Na+:2].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1>>[C:3]([O:7][CH2:8][CH3:9])(=[O:10])[CH:19]([c:13]1[c:12]([Cl:11])[cH:17][cH:16][cH:15][c:14]1[F:18])[C:20](=[O:21])[O:22][CH2:23][CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1c(F)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C(=O)OCC)c1c(F)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |